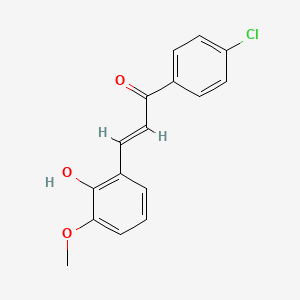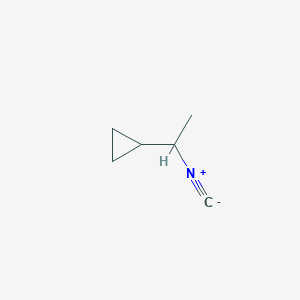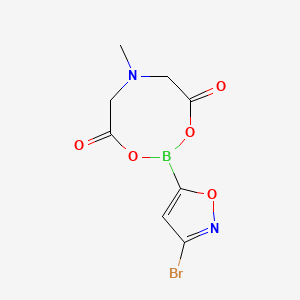![molecular formula C11H11N3O2S B12046146 2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B12046146.png)
2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxybenzaldehyde [(2E)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone is an organic compound with the molecular formula C11H11N3O2S. This compound is a hydrazone derivative, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a 4-hydroxybenzaldehyde moiety linked to a thiazolidinone ring through a hydrazone linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxybenzaldehyde [(2E)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone typically involves the condensation reaction between 4-hydroxybenzaldehyde and 5-methyl-4-oxo-1,3-thiazolidin-2-ylidene hydrazine. The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxybenzaldehyde [(2E)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine.
Substitution: The hydroxyl group on the benzaldehyde moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydrazone derivatives.
Substitution: Halogenated benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxybenzaldehyde [(2E)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-hydroxybenzaldehyde [(2E)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. In cancer cells, it can induce apoptosis by activating specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxybenzaldehyde [(2E)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone
- 4-Hydroxybenzaldehyde [(2E)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone
Uniqueness
4-Hydroxybenzaldehyde [(2E)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 4-hydroxybenzaldehyde moiety enhances its reactivity and potential biological activities compared to similar compounds .
Propiedades
Fórmula molecular |
C11H11N3O2S |
|---|---|
Peso molecular |
249.29 g/mol |
Nombre IUPAC |
(2E)-2-[(E)-(4-hydroxyphenyl)methylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H11N3O2S/c1-7-10(16)13-11(17-7)14-12-6-8-2-4-9(15)5-3-8/h2-7,15H,1H3,(H,13,14,16)/b12-6+ |
Clave InChI |
ZAQZHDNVZVNEJI-WUXMJOGZSA-N |
SMILES isomérico |
CC1C(=O)N/C(=N\N=C\C2=CC=C(C=C2)O)/S1 |
SMILES canónico |
CC1C(=O)NC(=NN=CC2=CC=C(C=C2)O)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-[(E)-(4-chlorophenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide](/img/structure/B12046088.png)

![1-Methyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione](/img/structure/B12046104.png)


![ethyl 6-bromo-2-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B12046123.png)


![(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B12046136.png)


